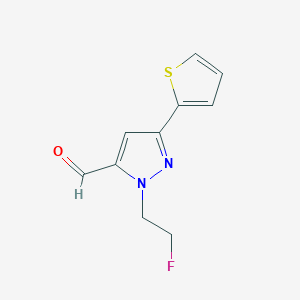

1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde

Description

Properties

IUPAC Name |

2-(2-fluoroethyl)-5-thiophen-2-ylpyrazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2OS/c11-3-4-13-8(7-14)6-9(12-13)10-2-1-5-15-10/h1-2,5-7H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJRXTVOBWQDMTQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NN(C(=C2)C=O)CCF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(2-Fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including a thiophene moiety and a fluoroethyl substituent. This compound has garnered interest in medicinal chemistry due to its potential biological activities, although specific studies on its mechanisms and applications remain limited.

The compound has the following chemical properties:

- Molecular Formula : C10H10FN3OS

- Molecular Weight : 239.27 g/mol

- CAS Number : 2098070-08-5

Synthesis

The synthesis of this compound typically involves:

- Formation of the Pyrazole Ring : Reaction of hydrazine with a 1,3-diketone or β-keto ester.

- Introduction of the Fluoroethyl Group : Alkylation using fluoroethyl halides.

- Attachment of the Thiophene Ring : Cross-coupling reactions with thiophene derivatives.

Biological Activity Overview

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activities associated with this compound have not been extensively documented, but related compounds provide insights into potential effects.

Table 1: Biological Activities of Related Pyrazole Compounds

Case Studies and Research Findings

Recent studies have explored the biological activity of various pyrazole derivatives, revealing significant findings:

- Anti-inflammatory Activity : Compounds similar to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole have shown promising anti-inflammatory effects. For instance, certain pyrazoles were reported to inhibit tumor necrosis factor (TNF-α) and interleukin-6 (IL-6) production significantly .

- Antimicrobial Properties : Research has demonstrated that pyrazole derivatives can exhibit antimicrobial activity against pathogens like E. coli and S. aureus. The presence of specific substituents enhances this activity, suggesting that modifications to the structure could optimize efficacy .

- Anticancer Potential : Some studies have indicated that pyrazole compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. However, specific data on this compound is lacking .

Molecular Docking Studies

Molecular docking studies have been conducted on related compounds to elucidate their binding affinities to various biological targets. These studies suggest that structural modifications can significantly impact the binding efficacy and selectivity towards specific enzymes or receptors, which may also apply to 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The table below compares the target compound with structurally related pyrazole derivatives:

Preparation Methods

General Synthetic Strategy

The preparation of 1-(2-fluoroethyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carbaldehyde typically involves the following key steps:

- Formation of the pyrazole ring via cyclocondensation reactions between hydrazines and α,β-unsaturated carbonyl compounds or their equivalents.

- Introduction of the 2-fluoroethyl substituent at the N-1 position through alkylation or by using 2-fluoroethyl-substituted hydrazine derivatives.

- Incorporation of the thiophen-2-yl group at the C-3 position via starting materials or post-pyrazole functionalization.

- Installation of the aldehyde group at the C-5 position by oxidation or by using aldehyde-containing precursors.

Synthesis of the Pyrazole Core

A regiocontrolled method to synthesize 1-substituted-3-carboxyalkyl-1H-pyrazoles has been reported using trichloromethyl enones as starting materials. This method is adaptable for introducing various substituents at the N-1 and C-3 positions by selecting appropriate hydrazines and enones. The reaction proceeds through cyclocondensation followed by methanolysis to convert the trichloromethyl group to a carboxyalkyl moiety, which can be further transformed into an aldehyde if desired.

Reaction conditions: The enone (1 mmol) is reacted with hydrazine hydrochloride derivatives (1.2–2.0 equiv) in alcohol solvents under reflux for 16 hours. The regioselectivity depends on the hydrazine type; arylhydrazine hydrochlorides favor 1,3-substitution, while free hydrazines favor 1,5-substitution.

Example: Using phenylhydrazine hydrochloride with a trichloromethyl enone in chloroform under reflux followed by methanol reflux yields 1-substituted-3-carboxyalkyl pyrazoles with high regioselectivity and moderate to excellent yields (37–97%).

Introduction of the 2-Fluoroethyl Group

The 2-fluoroethyl substituent at the N-1 position can be introduced by alkylation of the pyrazole nitrogen with 2-fluoroethyl halides or via the use of 2-fluoroethyl-substituted hydrazine precursors.

Alkylation method: The pyrazole nitrogen is deprotonated using a strong base such as sodium hydride in an aprotic solvent like tetrahydrofuran (THF). Subsequently, 2-fluoroethyl bromide or chloride is added to alkylate the nitrogen.

Reaction conditions: Sodium hydride (60% dispersion in oil) is added to a solution of pyrazole in THF at room temperature, stirred for 30 minutes, followed by dropwise addition of the 2-fluoroethyl halide and stirring for several hours at room temperature or slightly elevated temperatures.

Yield: Alkylation yields are typically high, around 78–82%, with purification by silica gel chromatography and recrystallization.

Incorporation of the Thiophen-2-yl Group

The thiophen-2-yl substituent at the C-3 position is introduced either by:

- Using 2-thienyl-substituted α,β-unsaturated carbonyl compounds (enones) as starting materials in the cyclocondensation step, or

- By cross-coupling reactions such as Suzuki or Stille coupling on preformed pyrazole cores bearing suitable leaving groups at C-3.

The former method is more straightforward and commonly employed in pyrazole synthesis.

Installation of the Aldehyde Group at C-5

The aldehyde group at the C-5 position can be introduced by:

- Using aldehyde-containing precursors in the initial cyclocondensation step.

- Oxidation of methyl or other alkyl substituents at C-5 to the aldehyde using selective oxidizing agents such as selenium dioxide or manganese dioxide.

In reported syntheses, pyrazole-5-carbaldehydes were obtained by starting with pyrazole-5-carboxylic acid derivatives followed by reduction or by direct formylation reactions.

Representative Preparation Procedure (Hypothetical Example)

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 2-thienyl trichloromethyl enone + 2-fluoroethyl hydrazine hydrochloride, reflux in methanol, 16 h | Cyclocondensation to form pyrazole core with regioselectivity | 70–85 |

| 2 | Sodium hydride (60% in oil), THF, 0 °C to RT, then 2-fluoroethyl bromide, stir 3 h | N-alkylation at pyrazole N-1 with 2-fluoroethyl group | 78–82 |

| 3 | Oxidation with MnO2 or SeO2 in suitable solvent | Conversion of C-5 substituent to aldehyde | 65–75 |

| 4 | Purification by silica gel chromatography and recrystallization | Isolation of pure this compound | — |

Summary Table of Key Reaction Parameters

| Parameter | Typical Value / Condition | Notes |

|---|---|---|

| Starting materials | 2-thienyl trichloromethyl enone, hydrazine derivatives | For regioselective pyrazole formation |

| Solvent | Methanol, THF | Methanol for cyclocondensation; THF for alkylation |

| Base | Sodium hydride (60% dispersion) | For deprotonation before alkylation |

| Temperature | Reflux (cyclocondensation), 0 °C to RT (alkylation) | Controlled to optimize yield and selectivity |

| Reaction time | 16 h (cyclocondensation), 3 h (alkylation) | Extended reflux for complete conversion |

| Purification method | Silica gel chromatography, recrystallization | Ensures high purity and crystallinity |

| Typical yields | 70–85% (cyclocondensation), 78–82% (alkylation) | Moderate to high yields |

Research Findings and Considerations

The regioselectivity of pyrazole formation is highly dependent on the nature of the hydrazine used; arylhydrazine hydrochlorides favor 1,3-substitution, which is advantageous for positioning the thiophen-2-yl group at C-3.

Alkylation with 2-fluoroethyl halides proceeds efficiently under mild conditions using sodium hydride as a base, with crown ethers sometimes employed to enhance nucleophilicity and yield.

The aldehyde functionality at C-5 is sensitive and requires mild oxidation conditions to avoid overoxidation or decomposition.

Purification by chromatography followed by recrystallization is essential to obtain analytically pure compounds suitable for further applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.